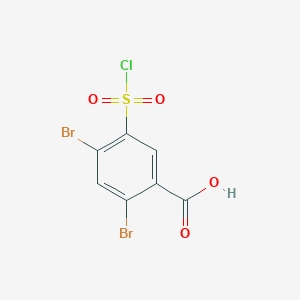

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

CAS No.: 1432679-77-0

Cat. No.: VC2865034

Molecular Formula: C7H3Br2ClO4S

Molecular Weight: 378.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432679-77-0 |

|---|---|

| Molecular Formula | C7H3Br2ClO4S |

| Molecular Weight | 378.42 g/mol |

| IUPAC Name | 2,4-dibromo-5-chlorosulfonylbenzoic acid |

| Standard InChI | InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

| Standard InChI Key | LQYPWHNQYGXWFH-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid features a benzoic acid core with multiple functional groups that significantly influence its chemical behavior. The compound contains two bromine atoms at the 2 and 4 positions of the benzene ring, creating specific electronic and steric effects. The chlorosulfonyl group (-SO₂Cl) at position 5 introduces a highly reactive center that can participate in various nucleophilic substitution reactions. The carboxylic acid group completes the structure, adding acidic properties and providing another site for potential chemical modifications and interactions. These structural elements work in concert to produce a compound with distinctive chemical reactivity patterns and physical properties.

The presence of the chlorosulfonyl group makes this compound particularly interesting for organic synthesis, as it can readily react with nucleophiles to form sulfonamide derivatives. This reactive group distinguishes it from simpler halogenated benzoic acids and contributes significantly to its versatility as a chemical intermediate. The positioning of the functional groups creates a specific electronic distribution across the molecule, influencing its reactivity patterns and selectivity in chemical reactions. The bromine atoms at positions 2 and 4 further modulate the electronic character of the compound and provide additional sites for potential transformations.

Synthesis Methodologies

Comparison to Similar Compound Syntheses

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid can be compared to that of related compounds such as 2,4-dichloro-5-sulfonyl benzoic acid, which provides valuable insights. For 2,4-dichloro-5-sulfonyl benzoic acid, the synthesis process includes preparing 2,4-dichloro-5-sulfurylchloro benzoic acid through a reaction between 2,4-dichloro three benzyl chlorides and chlorosulfonic acid in the presence of catalysts such as sulfuric acid, iron trichloride, or zinc dichloride . This is followed by ammonolysis and acidification steps to obtain the crude product, which is then purified through dissolution in alcohol, decolorization, and recrystallization .

Drawing from this information, the synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid would likely require specific reaction conditions to ensure selectivity and optimal yields. The reaction temperature and time would need to be carefully controlled, as demonstrated in the related synthesis where reaction times of 1-6 hours at temperatures of 130-150°C were employed, followed by insulation at 0-40°C for 4-10 hours . The molar ratios of reactants and catalysts would also be critical parameters affecting the reaction outcome. Purification methods similar to those employed for related compounds, including recrystallization from suitable solvents, would likely be necessary to obtain the compound with high purity.

Chemical Reactivity and Reactions

Reactivity Patterns

The chemical reactivity of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid is largely determined by its three main functional groups: the carboxylic acid moiety, the chlorosulfonyl group, and the bromine atoms. The chlorosulfonyl group (-SO₂Cl) is highly reactive toward nucleophiles and can undergo various substitution reactions to form different derivatives. When exposed to nucleophiles such as amines, alcohols, or thiols, this group readily reacts to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. These reactions typically proceed through nucleophilic attack at the sulfur atom, displacing the chloride ion. The high reactivity of the chlorosulfonyl group makes it a valuable handle for further functionalization of the molecule.

Applications in Organic Synthesis

As a Building Block in Synthetic Chemistry

Comparative Analysis with Related Compounds

Structural Similarities and Differences

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid shares structural similarities with several related compounds while maintaining distinct features that affect its chemical properties and applications. When compared to 2,4-dichloro-5-chlorosulfonyl-benzoic acid, the primary difference lies in the halogen atoms at positions 2 and 4, with bromine atoms in the target compound instead of chlorine atoms. This substitution significantly affects the electronic properties of the compound, as bromine is less electronegative but more polarizable than chlorine. These differences influence reactivity patterns, particularly in reactions involving the aromatic ring, such as electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Research Perspectives and Future Directions

Current Research Gaps

Despite the potential importance of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid in synthetic chemistry and pharmaceutical applications, several research gaps remain to be addressed. There appears to be limited published information specifically focused on this compound, particularly regarding detailed characterization of its physical properties, optimized synthesis methods, and comprehensive evaluation of its reactivity under various conditions. A systematic investigation of the compound's behavior in different reaction types would enhance understanding of its synthetic utility. Additionally, comparative studies examining how the specific substitution pattern in this compound influences its properties relative to similar compounds would provide valuable insights for synthetic chemists.

Research into the biological activities of derivatives derived from 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid represents another important area for future investigation. While related compounds have shown promise in areas such as enzyme inhibition and pharmaceutical applications, the specific influence of the bromine substitution pattern in the target compound on biological activity remains largely unexplored. Structure-activity relationship studies comparing derivatives of this compound with those of related compounds would help elucidate the impact of these structural differences on biological properties. Furthermore, investigation of potential applications beyond pharmaceutical development, such as in materials science or as analytical reagents, would broaden the compound's utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume